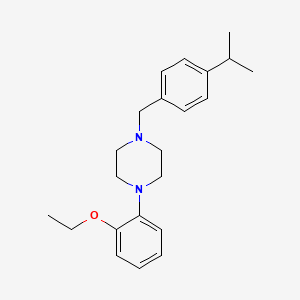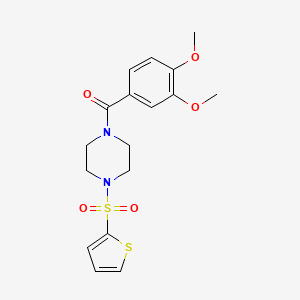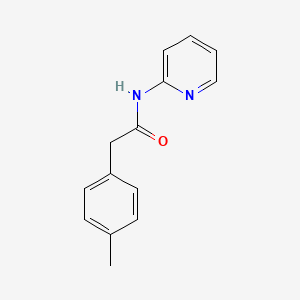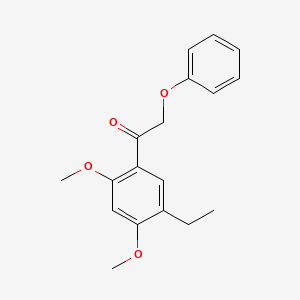
1-(2-ethoxyphenyl)-4-(4-isopropylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-(4-isopropylbenzyl)piperazine, also known as EiBPP, is a synthetic compound that belongs to the family of piperazine derivatives. EiBPP has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1-(2-ethoxyphenyl)-4-(4-isopropylbenzyl)piperazine is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects through the inhibition of DNA topoisomerase II activity, which is essential for DNA replication and cell proliferation. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell proliferation and migration. Additionally, this compound has been shown to increase acetylcholine levels in the brain, which may improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-ethoxyphenyl)-4-(4-isopropylbenzyl)piperazine in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
Future research on 1-(2-ethoxyphenyl)-4-(4-isopropylbenzyl)piperazine could focus on elucidating its mechanism of action, optimizing its therapeutic potential for cancer and neurodegenerative diseases, and exploring its potential as a lead compound for the development of new drugs. Additionally, further studies could investigate the safety and toxicity of this compound in animal models.
Méthodes De Synthèse
1-(2-ethoxyphenyl)-4-(4-isopropylbenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-ethoxyaniline with 4-isopropylbenzyl chloride, followed by the reaction of the resulting intermediate with piperazine. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
1-(2-ethoxyphenyl)-4-(4-isopropylbenzyl)piperazine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O/c1-4-25-22-8-6-5-7-21(22)24-15-13-23(14-16-24)17-19-9-11-20(12-10-19)18(2)3/h5-12,18H,4,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOBVCBMMRAYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chlorophenyl)[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine](/img/structure/B5860705.png)

![N'-[(2-biphenylylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5860714.png)


![N-allyl-2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5860741.png)
![5-[(4-benzyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5860745.png)
![ethyl [1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]carbamate](/img/structure/B5860757.png)

![3-phenyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-chlorophenyl)ethylidene]hydrazone}](/img/structure/B5860770.png)
![N-(3,4-dimethylphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5860785.png)
![4-isopropyl 2-methyl 5-{[(5-ethyl-3-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5860801.png)

![2-[4-(benzyloxy)phenoxy]-N'-(2-ethoxy-5-methoxybenzylidene)propanohydrazide](/img/structure/B5860807.png)